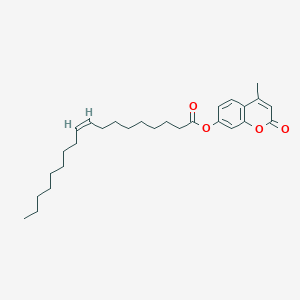

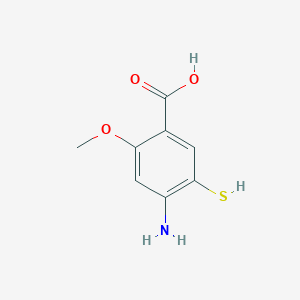

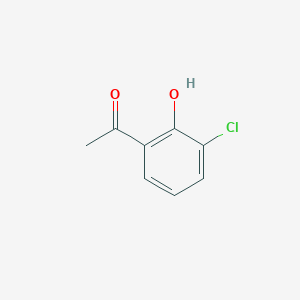

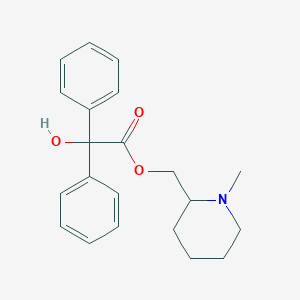

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside and related compounds involves convergent synthetic routes. For example, the synthesis of a fluorogenic substrate for endo-α-1,2-mannosidase was achieved by coupling glucose and mannose donors and acceptors in the presence of specific reagents, followed by attachment to 4-methylumbelliferone using the Helferich method, and final deacetylation steps to yield the desired compound (Vogel & Pohlentz, 2000).

科学的研究の応用

Synthesis and Characterization

The synthesis of the compound involves the condensation of 4-methylumbelliferone with various glycosyl donors in the presence of catalysts to form glycosides with desired configurations. These synthetic approaches provide a pathway to produce the compound in pure forms, which is crucial for its application in biochemical assays and studies. For instance, condensations of the sodium salt of 4-methylumbelliferone with different acetylated glycosyl chlorides or bromides in hexamethylphosphoric triamide have yielded pure forms of related glycosides with much better yields, illustrating the effectiveness of this synthetic strategy (Courtin-Duchateau & Veyrières, 1978).

Binding Studies

The compound has been used extensively in binding studies, particularly with proteins such as concanavalin A. These studies help in understanding the interaction between carbohydrates and proteins at a molecular level, which is essential in fields like immunology and cell biology. For example, equilibrium studies on the binding of the compound to concanavalin A have provided insights into the carbohydrate-specific binding sites of the protein, offering valuable information on protein-carbohydrate interactions and the specificity of concanavalin A towards different glycosides (Loontiens, Clegg, & Jovin, 1977).

Enzymatic Assays

The compound serves as a fluorogenic substrate in enzymatic assays, aiding in the study of various glycosidases. The release of fluorescent products upon enzymatic cleavage of the glycosidic bond allows for the sensitive detection and quantification of enzyme activities, crucial for diagnosing lysosomal storage diseases and understanding enzyme functions. For instance, the synthesis of related glycosides and their application in assays for endo-α-1,2-mannosidase showcases the utility of the compound in bioanalytical chemistry (Vogel & Pohlentz, 2000).

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-AZKGINQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。